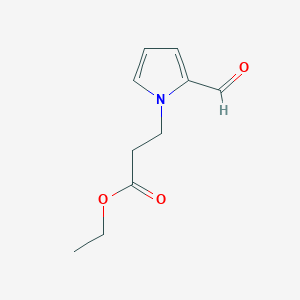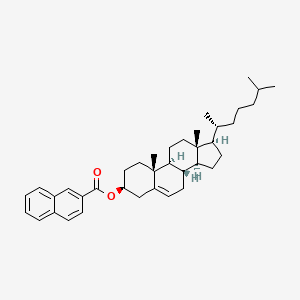![molecular formula C8H8BrNO2 B3148072 8-溴-2,3-二氢苯并[1,4]二噁英-5-胺 CAS No. 63574-45-8](/img/structure/B3148072.png)
8-溴-2,3-二氢苯并[1,4]二噁英-5-胺
描述
8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine is a chemical compound with the CAS Number: 63574-45-8 . It is a cyclic amine derivative of benzodioxole and has a bromine atom attached to it. The compound is a yellow crystalline solid.
Synthesis Analysis
The synthesis of 8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine involves the reaction of 8-bromo-1,3-benzodioxole-5-carbaldehyde with 2-amino-1,3-dihydrobenzofuran in the presence of a catalytic amount of acetic acid. This reaction produces 8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine as a yellow crystalline solid, which can be purified using recrystallization techniques.Molecular Structure Analysis
The molecular formula of 8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine is C8H8BrNO2 . The InChI Code is 1S/C8H8BrNO2/c9-5-1-2-6 (10)8-7 (5)11-3-4-12-8/h1-2H,3-4,10H2 .Physical and Chemical Properties Analysis
8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine has a molecular weight of 230.06 . It has a predicted boiling point of 312.9±42.0 °C and a predicted density of 1.681±0.06 g/cm3 . The compound has a melting point of 77-78 °C .科学研究应用
环境影响和健康风险
对类似于 8-溴-2,3-二氢苯并[1,4]二噁英-5-胺 的化合物的研究,特别是多溴二苯并-对-二噁英(PBDD)和二苯并呋喃(PBDF),主要集中在它们的环境存在和相关的健康风险上。这些化合物作为痕量污染物存在于溴化阻燃剂中,并且可以在这些化学物质燃烧过程中产生。PBDD 和 PBDF 的生物效应类似于它们的氯化类似物(PCDD 和 PCDF),诱导肝酶并在老鼠和豚鼠中引起各种毒性。值得注意的是,它们的溴化化合物与介导氯化物种毒性的相同受体结合。此外,与氯化类似物相比,溴化化合物似乎具有较短的生物半衰期,可能影响它们在环境和生物体中的持久性和积累 (Mennear & Lee, 1994)。
形成机制和环境存在
溴化阻燃剂 (BFR) 由于其排放到环境中以及在燃烧过程中形成多溴二苯并-对-二噁英和二苯并呋喃 (PBDD/F) 和混合多溴氯二苯并-对-二噁英和二苯并呋喃 (PBCDD/F 或 PXDD/F) 而成为一个主要问题。PBDD/F 的形成机制包括前体形成、从头形成以及含有 BFR 的部件作为杂质在火灾或其他事件中存活的分散。彻底了解这些机制对于评估这些化合物的环境影响和健康风险至关重要 (Zhang, Buekens, & Li, 2016)。
健康影响和暴露评估
有大量文献讨论了 PBDD 和 PBDF 的健康影响,表明溴化化合物具有与其氯化同系物相似的毒性特征。然而,实际的暴露情景和数据有限,在评估这些化学品的潜在风险方面构成了重大的数据缺口。溴化阻燃剂的使用增加了环境问题,因为随着使用,人类和野生动物接触溴化二噁英和呋喃的可能性将会增加 (Birnbaum, Staskal, & Diliberto, 2003)。
新兴污染物和分析挑战
PBDD/F 是新兴的持久性有机污染物,其毒性与臭名昭著的二噁英相似或更高。由于光解、热降解以及多溴联苯醚的干扰,对 PBDD/F,尤其是溴化度较高的同系物的分析和准确定量具有挑战性。了解 PBDD/F 的形成途径对于制定针对 PBDD/F、二噁英和其他二噁英样持久性有机污染物的协同控制策略至关重要 (Yang et al., 2021)。
安全和危害
The compound is classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
作用机制
Target of Action
The primary targets of 8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine (also known as 5-bromo-2,3-dihydro-1,4-benzodioxin-8-amine) are currently unknown . This compound has gained significant attention in the scientific research community due to its unique properties and potential applications.
Mode of Action
It is a cyclic amine derivative of benzodioxole and has a bromine atom attached to it
Biochemical Pathways
. Given its structure and chemical properties, it is plausible that it may interact with various biochemical pathways, but specific details are currently lacking.
Pharmacokinetics
Its solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) suggests it may have good bioavailability. .
Result of Action
It has been suggested that it may have diverse bioactivities, including anti-inflammatory and anti-diabetic effects , but these claims require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
属性
IUPAC Name |
5-bromo-2,3-dihydro-1,4-benzodioxin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-2H,3-4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTBCRXXEIGNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2O1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63574-45-8 | |
| Record name | 8-bromo-2,3-dihydro-1,4-benzodioxin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-](/img/structure/B3148020.png)

![1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B3148043.png)
![Propanoic acid, 3-[(diphenylmethyl)thio]-](/img/structure/B3148051.png)
![2-[(E)-1-(4-methoxyphenyl)ethylideneamino]oxyacetic acid](/img/structure/B3148055.png)




![1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine](/img/structure/B3148101.png)
